molecular formula C12H13ClO3S B8485753 3-Acetylthio-2-(4-chlorobenzyl)-propionic acid

3-Acetylthio-2-(4-chlorobenzyl)-propionic acid

Cat. No. B8485753
M. Wt: 272.75 g/mol
InChI Key: BNICSELQITXCLC-UHFFFAOYSA-N
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Patent
US05506259

Procedure details

By working in a way similar to that described in example 8 and by using 2-(4-chlorobenzyl)-propenoic acid (6.7 g; 0.034 moles), prepared as described in example 13, and thioacetic acid (3.64 ml; 0.051 moles), a crude was obtained which chromatographed on silica gel (eluent ligroin:ethyl acetate=1:1) afforded 3-acetylthio-2-(4-chlorobenzyl)-propionic acid (4.36 g; 47% yield) as oil.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][C:7](=[CH2:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.[C:14]([OH:17])(=[S:16])[CH3:15]>>[C:14]([S:16][CH2:11][CH:7]([CH2:6][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:13][CH:12]=1)[C:8]([OH:10])=[O:9])(=[O:17])[CH3:15]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
ClC1=CC=C(CC(C(=O)O)=C)C=C1
Step Two
Name
Quantity
3.64 mL
Type
reactant
Smiles
C(C)(=S)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
a crude was obtained which
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (eluent ligroin:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)SCC(C(=O)O)CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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